1-(1-benzofuran-2-carbonyl)-3-(4-fluorophenyl)azepane

Catalog No.
S2794916
CAS No.
1797604-73-9
M.F
C21H20FNO2
M. Wt
337.394
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-benzofuran-2-carbonyl)-3-(4-fluorophenyl)azep...

CAS Number

1797604-73-9

Product Name

1-(1-benzofuran-2-carbonyl)-3-(4-fluorophenyl)azepane

IUPAC Name

1-benzofuran-2-yl-[3-(4-fluorophenyl)azepan-1-yl]methanone

Molecular Formula

C21H20FNO2

Molecular Weight

337.394

InChI

InChI=1S/C21H20FNO2/c22-18-10-8-15(9-11-18)17-6-3-4-12-23(14-17)21(24)20-13-16-5-1-2-7-19(16)25-20/h1-2,5,7-11,13,17H,3-4,6,12,14H2

InChI Key

BYVBMODJRQKDGB-UHFFFAOYSA-N

SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CC4=CC=CC=C4O3

Solubility

not available

1-(1-benzofuran-2-carbonyl)-3-(4-fluorophenyl)azepane is a synthetic organic compound characterized by the presence of a benzofuran moiety, a carbonyl group, and an azepane ring. The structure comprises a benzofuran-2-carbonyl group attached to an azepane, which is further substituted with a 4-fluorophenyl group. This unique combination of functional groups endows the compound with specific chemical properties and potential biological activities.

  • Benzofuran-2-yl(phenyl)methanone: This compound has been studied for its potential antibacterial and antifungal properties. PubChem, National Institutes of Health: )
  • (4-Fluorophenyl)(3-methyl-1-benzofuran-2-yl)methanone: This compound is commercially available and used in organic synthesis. JK Chemical:
Typical for azepane derivatives, including:

  • Nucleophilic Substitution: The carbonyl carbon can be attacked by nucleophiles, leading to the formation of new derivatives.
  • Electrophilic Aromatic Substitution: The fluorophenyl group can undergo electrophilic substitution reactions, allowing for further functionalization.
  • Reduction and Oxidation: The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.

Common reagents used in these reactions include lithium aluminum hydride for reductions and potassium permanganate for oxidations.

Research indicates that compounds similar to 1-(1-benzofuran-2-carbonyl)-3-(4-fluorophenyl)azepane exhibit significant biological activities, particularly in the context of enzyme inhibition and anticancer properties. For instance, benzofuran derivatives have been shown to inhibit specific enzymes involved in metabolic pathways, such as α-glucosidase, which plays a role in carbohydrate metabolism. Additionally, compounds with similar structural features have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.

The synthesis of 1-(1-benzofuran-2-carbonyl)-3-(4-fluorophenyl)azepane typically involves several key steps:

  • Formation of Benzofuran Derivative: Starting from benzofuran-2-carboxylic acid, the carbonyl group can be introduced through acylation reactions.
  • Synthesis of Azepane Ring: The azepane ring can be constructed via cyclization reactions involving appropriate amines and carbonyl precursors.
  • Introduction of Fluorophenyl Group: The 4-fluorophenyl moiety can be added through electrophilic aromatic substitution or coupling reactions using fluorinated aryl halides.

These steps may require optimization for yield and purity, often employing techniques such as chromatography for purification.

1-(1-benzofuran-2-carbonyl)-3-(4-fluorophenyl)azepane has potential applications in medicinal chemistry as a lead compound for drug development. Its structural features suggest utility in designing inhibitors for specific enzymes or receptors involved in disease pathways. Additionally, its unique combination of functionalities may allow it to serve as a scaffold for further modifications aimed at enhancing biological activity or selectivity.

Studies on similar compounds indicate that the interactions of 1-(1-benzofuran-2-carbonyl)-3-(4-fluorophenyl)azepane with biological targets could involve:

  • Enzyme Inhibition: Potential inhibition of metabolic enzymes such as α-glucosidase or other targets involved in cancer proliferation.
  • Receptor Binding: Investigating its binding affinity to various receptors could reveal insights into its pharmacological profile.

These studies are crucial for understanding the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with 1-(1-benzofuran-2-carbonyl)-3-(4-fluorophenyl)azepane. Here are a few notable examples:

Compound NameStructural FeaturesBiological Activity
2-MethylbenzofuranBenzofuran core; methyl substitutionAntioxidant activity
Benzofuran-2-carboxylic acidBenzofuran core; carboxylic acid functionalityEnzyme inhibition
4-FluorobenzaldehydeFluorinated aromatic ringUsed in synthesis; potential biological activity

Uniqueness

The uniqueness of 1-(1-benzofuran-2-carbonyl)-3-(4-fluorophenyl)azepane lies in its specific combination of the benzofuran structure with the azepane ring and fluorinated aromatic substituent, which may confer distinct pharmacological properties compared to other benzofuran derivatives. This structural arrangement may enhance its ability to interact with biological targets effectively, making it a candidate for further research in drug development.

XLogP3

4.8

Dates

Last modified: 08-17-2023

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